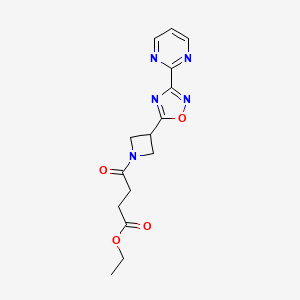

Ethyl 4-oxo-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate

Description

Ethyl 4-oxo-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate (CAS: 1325701-48-1, C₁₅H₁₇N₅O₄, MW: 331.33 g/mol) is a heterocyclic compound featuring a pyrimidine-substituted 1,2,4-oxadiazole ring linked to an azetidine (4-membered nitrogen ring) and a butanoate ester . The pyrimidine moiety contributes to hydrogen bonding and π-π stacking interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors. The 1,2,4-oxadiazole core enhances metabolic stability and bioavailability, while the azetidine ring introduces conformational rigidity.

Properties

IUPAC Name |

ethyl 4-oxo-4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-2-23-12(22)5-4-11(21)20-8-10(9-20)15-18-14(19-24-15)13-16-6-3-7-17-13/h3,6-7,10H,2,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSQVMMWRVJQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-oxo-4-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and a pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 318.34 g/mol. The presence of these heterocycles is significant as they contribute to the compound's diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial properties. A study highlighted that derivatives of the 1,3,4-oxadiazole core demonstrate notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity Against | Reference |

|---|---|---|

| Compound A | Staphylococcus aureus | |

| Compound B | Escherichia coli | |

| Compound C | Pseudomonas aeruginosa |

In particular, derivatives with pyrimidine substitutions have shown enhanced antimicrobial efficacy compared to traditional antibiotics like gentamicin.

Anticancer Activity

The anticancer potential of ethyl 4-oxo derivatives has been explored in several studies. Compounds containing the oxadiazole and pyrimidine rings have been reported to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells.

- Apoptosis Induction : They promote apoptosis in tumor cells via mitochondrial pathways.

- Inhibition of Tumor Growth : In vivo studies have demonstrated significant tumor growth inhibition in xenograft models.

For example, a study on similar oxadiazole compounds revealed IC50 values indicating potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Ethyl 4-oxo derivatives have shown promise in reducing inflammatory markers:

| Study | Inflammatory Marker | Effect |

|---|---|---|

| Study A | TNF-alpha | Decreased production |

| Study B | IL-6 | Inhibition of secretion |

These findings suggest that the compound may be beneficial in managing inflammatory conditions.

Case Studies

Several case studies have documented the biological activity of related compounds:

- Study on Antitubercular Activity : A derivative with similar structural features exhibited strong inhibitory effects against Mycobacterium bovis, highlighting the potential for developing new antitubercular agents.

- Neuroprotective Effects : Some derivatives demonstrated neuroprotective activity in models of neurodegenerative diseases, suggesting their applicability in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The compound’s analogs differ primarily in the substituent on the 1,2,4-oxadiazole ring. Key comparisons include:

Ethyl 4-oxo-4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate

- Substituent : 2-oxo-1,2-dihydropyridin-3-yl (partially unsaturated, ketone-containing ring) .

- The NH group in dihydropyridinone introduces additional hydrogen-bonding capacity. Lower metabolic stability due to possible keto-enol tautomerism.

Ethyl 4-oxo-4-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate

Comparative Data Table

*Calculated based on analogous structures.

Research Findings and Implications

- Pyrimidine Derivative : Preferred in drug discovery for balanced lipophilicity and hydrogen-bonding capacity. Its aromatic pyrimidine enhances target engagement in kinase inhibitors or antiviral agents .

- Dihydropyridinone Derivative: Potential for unique binding modes (e.g., serine proteases) but may suffer from instability in acidic conditions .

- Thiophene Derivative : Improved blood-brain barrier penetration due to higher logP, but faster hepatic clearance limits systemic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.